molecular formula C24H22N4O3 B11413279 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11413279
M. Wt: 414.5 g/mol
InChI Key: IPDKMRDPCQYHJY-UHFFFAOYSA-N
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Description

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can form the pyrido[2,3-d]pyrimidine ring system .

This can be done through nucleophilic substitution reactions, where the pyrido[2,3-d]pyrimidine intermediate is treated with benzyl halides and acetamide derivatives under basic or acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway . Additionally, it may interact with cellular receptors, triggering a cascade of intracellular events that lead to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
  • 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N,N-bis(propan-2-yl)acetamide

Uniqueness

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29)

InChI Key

IPDKMRDPCQYHJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C

Origin of Product

United States

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